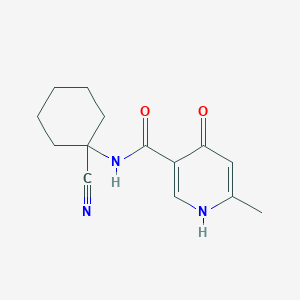
n-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is an organic compound with a complex structure that includes a cyanocyclohexyl group, a dihydropyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of microbial conversion techniques. For example, the substrate 1-cyanocyclohexylacetonitrile can be catalyzed using microbial methods, followed by separation and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows it to participate in reactions that modify its functional groups, such as the cyano and carboxamide groups.
Common Reagents and Conditions: Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction of triazene 1-oxides with bases can lead to the formation of O,N-disubstituted hydroxylamines and ketoxime esters . Additionally, the compound can react with nitrilases to hydrolyze nitriles into corresponding carboxylic acids .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the hydrolysis of nitriles can yield carboxylic acids, while oxidation reactions can produce ketoxime esters .
Scientific Research Applications
N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of various heterocyclic compounds . In biology, it may be utilized in studies involving enzyme-catalyzed reactions, such as those mediated by nitrilases . In medicine, the compound’s potential therapeutic properties are of interest, particularly in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, nitrilases can catalyze the hydrolysis of the compound’s nitrile group, leading to the formation of carboxylic acids . This enzymatic reaction is highly regioselective and can be influenced by the substrate’s carbon chain length and substituent group positions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(1-Cyanocyclohexyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide include 1-cyanocyclohexaneacetic acid and other cyanoacetamide derivatives . These compounds share structural similarities, such as the presence of a cyano group and a cyclic structure.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-7-12(18)11(8-16-10)13(19)17-14(9-15)5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMZIOKSYUANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














